Dimethyl 3,5-diphenylthiomorpholine-2,6-dicarboxylate 1,1-dioxide
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Overview
Description
Dimethyl 3,5-diphenylthiomorpholine-2,6-dicarboxylate 1,1-dioxide is a complex organic compound characterized by its unique molecular structure, which includes a thiomorpholine ring and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3,5-diphenylthiomorpholine-2,6-dicarboxylate 1,1-dioxide typically involves multiple steps, starting with the formation of the thiomorpholine core This can be achieved through the cyclization of appropriate precursors, such as thiophenol derivatives, under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3,5-diphenylthiomorpholine-2,6-dicarboxylate 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reduction reactions may be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Dimethyl 3,5-diphenylthiomorpholine-2,6-dicarboxylate 1,1-dioxide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound may find applications in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties can be leveraged to create innovative products.
Mechanism of Action
The mechanism by which Dimethyl 3,5-diphenylthiomorpholine-2,6-dicarboxylate 1,1-dioxide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding its mechanism of action is crucial for its application in medicine and other fields.
Comparison with Similar Compounds
Dimethyl 3,5-diphenylthiomorpholine-2,6-dicarboxylate: This compound lacks the dioxide group, resulting in different chemical properties and reactivity.
Dimethyl 3,5-diphenylthiomorpholine-2,6-dicarboxylate 1,1-dioxide:
Uniqueness: this compound stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
dimethyl 1,1-dioxo-3,5-diphenyl-1,4-thiazinane-2,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-26-19(22)17-15(13-9-5-3-6-10-13)21-16(14-11-7-4-8-12-14)18(20(23)27-2)28(17,24)25/h3-12,15-18,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZGSGMQZHHVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(NC(C(S1(=O)=O)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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